Pentosidine (TFA)

Bone fragility AGE quantification Collagen crosslinking

Pentosidine (TFA) is the irreplaceable fluorescent, pentose-derived AGE crosslink reference standard for quantitative LC-MS/MS, HPLC, and ELISA workflows. Unlike non-fluorescent, non-crosslinking CML or structurally distinct glucosepane, pentosidine provides unique, tissue-specific readouts of collagen modification in bone, skin, and cartilage. Supplied as a high-purity (≥98%) TFA salt solid with lot-specific COA, it ensures traceable calibration for osteoporosis fracture risk studies, diabetic complications screening, and skin aging biomarker quantification. Essential for clinical chemistry and translational glycation research.

Molecular Formula C19H27F3N6O6
Molecular Weight 492.4 g/mol
Cat. No. B12365032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentosidine (TFA)
Molecular FormulaC19H27F3N6O6
Molecular Weight492.4 g/mol
Structural Identifiers
SMILESC1=CN(C2=NC(=NC2=C1)NCCCC(C(=O)O)N)CCCCC(C(=O)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C17H26N6O4.C2HF3O2/c18-11(15(24)25)5-1-2-9-23-10-4-7-13-14(23)22-17(21-13)20-8-3-6-12(19)16(26)27;3-2(4,5)1(6)7/h4,7,10-12H,1-3,5-6,8-9,18-19H2,(H,20,21)(H,24,25)(H,26,27);(H,6,7)/t11-,12-;/m0./s1
InChIKeyLBSRBPSBZIUCMG-FXMYHANSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentosidine (TFA): A Fluorescent AGE Crosslink Standard for Advanced Glycation End-Product Quantification in Diabetes, Aging, and Bone Research


Pentosidine (TFA) is a well-characterized, fluorescent advanced glycation end-product (AGE) and protein crosslink formed via the non-enzymatic Maillard reaction between lysine, arginine, and a pentose sugar . It serves as a reference standard for quantifying AGE accumulation in long-lived proteins such as collagen, and is a validated biomarker for diabetes, aging, uremia, and bone fragility [1]. The TFA salt form is supplied as a solid with high purity (≥98–99.8%), facilitating its use in sensitive analytical methods including LC-MS/MS, HPLC, and ELISA .

Why Pentosidine (TFA) Cannot Be Substituted with Generic AGE Markers Like CML or Glucosepane in Quantitative Crosslinking Studies


Substituting pentosidine with other AGEs such as carboxymethyl-lysine (CML) or glucosepane in quantitative assays yields fundamentally different biological and structural information. CML is a non-fluorescent, non-crosslinking AGE that is 40–100× more abundant in bone than pentosidine [1], and its accumulation correlates with distinct mechanical properties [2]. Glucosepane is a crosslinking AGE that is 70× more abundant than pentosidine in skin collagen [3], yet pentosidine remains the preferred marker for measuring fluorescent, pentose-derived crosslinks in tissues with low AGE content [4]. Critically, pentosidine is often undetectable in certain fibrosis models where CML and glucosepane are measurable [5], demonstrating that these AGEs are not interchangeable and that pentosidine provides unique, tissue-specific information on non-enzymatic glycation.

Quantitative Differentiation of Pentosidine (TFA) Against Key Comparators: Abundance, Crosslinking Specificity, and Detection Method Sensitivity


Pentosidine vs. CML: A Crosslinking vs. Non-Crosslinking AGE with 40–100× Lower Abundance in Human Bone

In human cortical bone, the non-crosslinking, non-fluorescent AGE carboxymethyl-lysine (CML) is present at quantities 40–100 times greater than pentosidine, the commonly measured fluorescent crosslinking AGE marker [1]. This differential abundance is not merely quantitative but also functional: CML levels correlate moderately with cortical porosity (r=+0.505, p≤0.05) and mechanical properties such as indentation depth (r=+0.460, p≤0.05) and average energy dissipated (r=+0.465, p≤0.05), whereas bulk fluorescent AGEs (including pentosidine) showed only a trend towards negative association with crack propagation toughness (r=-0.365, p=0.055) [2]. These data demonstrate that pentosidine and CML report on distinct aspects of bone quality; selecting pentosidine is essential when measuring a specific, low-abundance, fluorescent crosslink that is directly implicated in collagen structural modification.

Bone fragility AGE quantification Collagen crosslinking

Pentosidine vs. Glucosepane: A Pentose-Derived vs. Hexose-Derived Crosslinking AGE with 70× Lower Abundance in Skin Collagen

In skin collagen I from subjects with type 1 diabetes, the crosslinking AGE glucosepane is 70 times more abundant than pentosidine [1]. Glucosepane is considered the most abundant crosslinking AGE in human tissues overall, with levels 10 to 1000 times higher than other crosslinking AGEs [2]. This vast difference reflects their distinct biosynthetic origins: glucosepane derives from hexose pathways, while pentosidine forms from pentose sugars [3]. Consequently, pentosidine serves as a specific biomarker for pentose-mediated glycation, which is particularly relevant in conditions of altered pentose phosphate pathway activity or ribose accumulation.

Diabetes complications Skin aging Crosslinking AGE

LC-MS/MS vs. HPLC: Superior Sensitivity (LOD 2 nM) and Precision (%CV < 6.5%) for Serum Pentosidine Quantification

A validated LC-MS/MS method for total serum pentosidine quantification achieved a limit of detection (LOD) of 2 nM, a limit of quantification (LOQ) of 5 nM, an intra- and inter-assay coefficient of variation (%CV) of < 6.5%, and a recovery of 91.2–100.7% [1]. This method was found to be equivalent or superior to other PEN quantification methods identified in a systematic narrative review, including HPLC-based approaches [1]. In contrast, traditional HPLC methods for pentosidine, while capable of detection limits as low as 0.01–0.1 pmol/mg protein [2][3], are often time-consuming and require extensive sample pretreatment that can lead to artificial pentosidine formation and overestimation [4].

Osteoporosis biomarker Method validation LC-MS/MS

ELISA vs. HPLC: Correlation (r=0.815) and Comparable Diagnostic Utility in Dialysis Patients (8-fold Elevation)

A competitive ELISA for plasma pentosidine demonstrated good correlation with HPLC measurements (r=0.815 for urinary pentosidine [1]; r not explicitly quantified but described as 'correlated well' in plasma studies [2]). Both methods yielded comparable diagnostic results, detecting over 8-fold higher plasma pentosidine levels in hemodialysis (HD) and continuous ambulatory peritoneal dialysis (CAPD) patients compared to normal subjects and non-uremic diabetic patients [2]. This demonstrates that pentosidine can be reliably measured using either platform, but the choice depends on throughput needs: ELISA enables rapid, high-throughput screening, while HPLC offers greater specificity for structural confirmation.

Renal failure High-throughput screening Immunoassay

Pentosidine (TFA) Salt vs. Free Base: Enhanced Solubility in DMSO (≥20 mg/mL) Facilitates Analytical Standard Preparation

The TFA salt form of pentosidine exhibits solubility of 20 mg/mL in DMSO and DMF, 30 mg/mL in ethanol, and 10 mg/mL in PBS (pH 7.2) . This is compared to the free base form, which has a reported solubility of 21.4 mg/mL in DMF and 22.4 mg/mL in DMSO [1]. While the free base shows slightly higher solubility in DMSO, the TFA salt provides consistent, batch-verified purity (≥98–99.8% by HPLC ) and is the standard form supplied by major vendors for LC-MS/MS and HPLC applications . The TFA counterion also stabilizes the compound during long-term storage at -20°C .

Standard preparation Solubility TFA salt

Tissue-Specific Detectability: Pentosidine is Undetectable in HFCDAA-Induced Liver Fibrosis Model, Unlike CML, CEL, and Glucosepane

In a high-fat, choline-deficient, L-amino acid-defined (HFCDAA) diet-induced liver fibrosis model in mice, pentosidine was not detectable in the decellularized liver extracellular matrix (ECM), whereas the AGE crosslinks CML, CEL, and glucosepane were all quantifiable (n ≥ 8) [1]. This demonstrates that pentosidine accumulation is highly tissue- and pathology-dependent, and its absence in certain disease models underscores the necessity of using a panel of AGE standards for comprehensive ECM characterization.

Liver fibrosis ECM crosslinking Disease model

Validated Application Scenarios for Pentosidine (TFA) Based on Quantitative Differentiation


Calibration of LC-MS/MS Assays for Low-Abundance Serum Pentosidine in Osteoporosis and Diabetes Biomarker Studies

Pentosidine (TFA) standard is essential for calibrating LC-MS/MS methods that achieve LOD 2 nM and LOQ 5 nM for serum pentosidine quantification [1]. This sensitivity is critical for osteoporosis biomarker studies, where serum pentosidine correlates with bone collagen pentosidine content and fracture risk [1]. The high purity (≥98–99.8%) and TFA salt form ensure accurate calibration curve preparation, enabling precise measurement of low nM concentrations that HPLC methods may struggle to reliably quantify due to artifact generation [2].

Cross-Validation of ELISA Kits for High-Throughput Screening of Pentosidine in Renal Failure Cohorts

Pentosidine (TFA) is required as the reference standard for validating and calibrating competitive ELISA kits used in large-scale clinical screening. Studies show that ELISA measurements correlate well with HPLC (r=0.815) and can detect 8-fold elevations in plasma pentosidine in dialysis patients compared to controls [1][2]. Procurement of the TFA salt standard ensures that ELISA kit performance can be benchmarked against a well-characterized, high-purity reference material, supporting quality control in clinical chemistry laboratories.

Quantification of Pentose-Specific AGE Crosslinks in Bone and Cartilage for Osteoarthritis and Bone Fragility Research

Pentosidine (TFA) is the specific standard for measuring pentose-derived, fluorescent AGE crosslinks in collagen-rich tissues such as bone and cartilage. In human cortical bone, pentosidine is present at 40–100× lower abundance than CML, yet its crosslinking nature directly alters collagen structure and function [1]. The TFA salt standard enables accurate HPLC or LC-MS/MS quantification of this low-abundance crosslink, providing a distinct readout from non-crosslinking AGEs like CML, which report on different biomechanical properties [2].

Method Development for Non-Invasive Skin Glycation Assessment Using Tape Stripping and LC-MS/MS

Pentosidine (TFA) standard is used to calibrate a novel non-invasive LC-MS/MS method for quantifying pentosidine in adhesive tape-stripped skin samples, achieving LOD 0.027 ng/mL and LOQ 0.081 ng/mL [1]. This application leverages the unique fluorescent and crosslinking properties of pentosidine as a skin aging biomarker. The TFA salt's consistent purity and solubility profile facilitate the preparation of low-concentration calibration standards required for trace-level detection in cutaneous samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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